molecular formula C16H12O5 B1310777 7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one CAS No. 137987-99-6

7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one

Cat. No.: B1310777
CAS No.: 137987-99-6
M. Wt: 284.26 g/mol
InChI Key: FUGYQGXYGJQPQY-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one (IUPAC name: 7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one) is a flavonoid derivative with the molecular formula C₁₆H₁₂O₅ and a molecular weight of 284.27 g/mol (CAS: 137987-99-6) . Its structure comprises a chromen-4-one core substituted with a hydroxyl group at the C7 position and a 4-methoxyphenoxy group at the C3 position. This compound has garnered interest due to its structural similarity to bioactive isoflavones, though its specific biological roles remain less explored compared to analogs like daidzein or genistein.

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-19-11-3-5-12(6-4-11)21-15-9-20-14-8-10(17)2-7-13(14)16(15)18/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGYQGXYGJQPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160425
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137987-99-6
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one typically involves the condensation of appropriate phenolic and methoxyphenolic precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-4H-chromen-4-one with 4-methoxyphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound is utilized as a foundational element for synthesizing more complex molecules. Its unique substitution pattern enhances its reactivity, allowing for various chemical transformations. Notably, it can undergo:

  • Oxidation : Leading to quinones and other derivatives.
  • Reduction : Producing dihydro derivatives.
  • Substitution : Involving electrophilic and nucleophilic reactions.

Biology

7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one exhibits significant biological activities:

  • Antioxidant Activity : The compound effectively scavenges free radicals, reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and inhibiting cell cycle progression.
Biological ActivityMechanism
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis; inhibits cell proliferation

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications:

  • Cancer Treatment : Research focuses on its ability to inhibit specific cancer cell lines, including breast cancer (MCF7), where it has shown promising cytotoxic effects.

Case Study Example:
A study demonstrated that 7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one reduced MCF7 cell viability in a concentration-dependent manner, indicating its potential as a cytotoxic agent against breast cancer cells .

Industry

Industrially, this compound is explored for its utility in developing new materials with specific properties:

  • Cosmetics : Due to its antioxidant capabilities.
  • Pharmaceuticals : As a precursor for drug development targeting oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities between 7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Distinction
7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one C7-OH, C3-(4-methoxyphenoxy) C₁₆H₁₂O₅ 284.27 Phenoxy linkage with methoxy at C4′
Daidzein C7-OH, C3-(4-hydroxyphenyl) C₁₅H₁₀O₄ 254.24 Hydroxyl instead of methoxyphenoxy at C3
Genistein C5-OH, C7-OH, C3-(4-hydroxyphenyl) C₁₅H₁₀O₅ 270.24 Additional hydroxyl at C5
Glycitein C7-OH, C6-OCH₃, C3-(4-hydroxyphenyl) C₁₆H₁₂O₅ 284.27 Methoxy at C6
Formononetin C7-OH, C3-(4-methoxyphenyl) C₁₆H₁₂O₄ 268.27 Methoxyphenyl (no oxygen bridge) at C3
3′-Methoxydaidzein C7-OH, C3-(3-methoxy-4-hydroxyphenyl) C₁₆H₁₂O₅ 284.27 Methoxy and hydroxyl at C3′ and C4′ positions
2-Trifluoromethyl derivative () C7-OH, C3-(4-methoxyphenyl), C2-CF₃ C₁₇H₁₁F₃O₄ 336.27 Trifluoromethyl at C2

Key Observations :

  • Phenoxy vs. Phenyl Linkage: Unlike daidzein or formononetin, the target compound features an oxygen bridge connecting the chromen-4-one core to the methoxy-substituted phenyl ring. This increases steric bulk and may influence solubility or receptor binding .
  • Methoxy Positioning: The 4-methoxyphenoxy group distinguishes it from glycitein (methoxy at C6) and 3′-methoxydaidzein (methoxy at C3′) .
Anticancer and Antiangiogenic Effects
  • Daidzein (7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one): Modulates Akt and NF-κB pathways, inhibiting tumor cell proliferation and angiogenesis .
  • Genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one): Acts as a tyrosine kinase inhibitor, suppressing metastasis and inducing apoptosis in colorectal cancer models .
Antioxidant and Anti-inflammatory Properties
  • Formononetin (7-hydroxy-3-(4-methoxyphenyl)chromen-4-one): Reduces oxidative stress by downregulating malondialdehyde (MDA) and exhibits neuroprotective effects .
  • 3′-Methoxydaidzein : The methoxy group enhances stability against enzymatic degradation, improving bioavailability for anti-inflammatory applications .
Vascular and Metabolic Effects
  • 7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one: Listed as a candidate for venous disease treatment in virtual screening studies, though mechanistic data are lacking .

Physicochemical Properties and Pharmacokinetics

  • Metabolic Stability: Methoxy groups generally slow Phase I metabolism (e.g., hydroxylation), as seen in formononetin’s longer half-life compared to daidzein .
  • Solubility : Derivatives with polar substituents (e.g., glycitein’s C6-methoxy) exhibit moderate solubility, while trifluoromethyl analogs () are highly lipophilic .

Biological Activity

7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one, a flavonoid derivative, has garnered attention for its diverse biological activities. This article explores its potential as an antioxidant, anti-inflammatory, and anticancer agent, supported by various studies and findings.

Chemical Structure and Synthesis

The compound is synthesized through the condensation of 7-hydroxy-4H-chromen-4-one and 4-methoxyphenol in the presence of a base like potassium carbonate. The reaction typically occurs in solvents such as dimethylformamide (DMF) at elevated temperatures, optimizing yield and purity.

Antioxidant Properties

Research indicates that 7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one exhibits significant antioxidant activity. It functions by scavenging free radicals, which are implicated in oxidative stress-related diseases. A study reported its effective inhibition of DPPH radicals with an IC50 value comparable to ascorbic acid, a well-known antioxidant .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, it has been shown to suppress the activation of phosphatidylinositol 3-kinase (PI3K), leading to decreased neutrophil activation and migration in response to inflammatory stimuli .

Anticancer Activity

7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one has demonstrated potential anticancer effects. In vitro studies indicate it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Its anti-angiogenic properties have also been highlighted, with an effective concentration (EC50) reported at 47.37 μmol/L, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress and protects cellular components from damage.
  • Anti-inflammatory Mechanism : Inhibition of PI3K/AKT pathways leads to reduced inflammatory responses in immune cells.
  • Anticancer Mechanism : Induction of apoptosis and inhibition of angiogenesis contribute to its anticancer effects.

Comparative Analysis

To better understand the uniqueness of 7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-one, a comparison with similar flavonoids is presented below:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
7-Hydroxy-3-(4-methoxyphenoxy)chromen-4-oneHigh (IC50 comparable to ascorbic acid)Moderate (inhibits PI3K activation)Significant (EC50 = 47.37 μmol/L)
7-HydroxyflavoneModerateLowModerate
QuercetinHighHighHigh

Case Studies

  • Study on Neutrophil Activation : A clinical study demonstrated that treatment with this compound significantly reduced fMLP-induced superoxide production in neutrophils, indicating its role in managing inflammatory diseases .
  • Cancer Cell Line Studies : In vitro assays on breast and prostate cancer cell lines showed that the compound inhibited cell growth and induced apoptosis, highlighting its potential use in cancer therapy .

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